molecular formula C12H13N5S B7531350 1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile

1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile

Cat. No. B7531350
M. Wt: 259.33 g/mol
InChI Key: BBDGHBUKDOVTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile, commonly known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTZ is a member of the triazole family of compounds, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of CTZ is not fully understood. However, it is believed that CTZ exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors. For example, CTZ has been shown to inhibit the activity of the enzyme 14-alpha-demethylase, which is involved in the synthesis of ergosterol in fungi. This inhibition leads to the disruption of fungal cell membrane integrity, resulting in fungal cell death. CTZ has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. This inhibition leads to the disruption of DNA synthesis, resulting in the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
CTZ has been shown to have a range of biochemical and physiological effects. For example, CTZ has been shown to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. CTZ has also been shown to inhibit the growth of various tumor cell lines, including breast cancer and prostate cancer. In addition, CTZ has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory conditions and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTZ for lab experiments is its diverse pharmacological properties. CTZ has been shown to have antifungal, antitumor, antiviral, anti-inflammatory, and analgesic effects, making it a valuable compound for a range of research applications. Another advantage of CTZ is its relatively straightforward synthesis, which allows for the production of the compound in high yields. However, one limitation of CTZ for lab experiments is its potential toxicity. CTZ has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when working with the compound.

Future Directions

There are several future directions for research on CTZ. One potential direction is the development of CTZ as an antifungal agent for the treatment of fungal infections. Another potential direction is the development of CTZ as an antitumor agent for the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of CTZ and to identify potential new therapeutic applications for the compound.

Synthesis Methods

The synthesis of CTZ involves the reaction of 2-cyclopentyl-1,3-thiazole-4-carbaldehyde with 4-amino-1,2,4-triazole-3-carbonitrile in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of CTZ. The synthesis of CTZ is relatively straightforward, and the compound can be obtained in high yields.

Scientific Research Applications

CTZ has been extensively studied for its potential therapeutic applications. Some of the notable scientific research applications of CTZ include its use as an antifungal, antitumor, and antiviral agent. CTZ has also been shown to have potential as an anti-inflammatory and analgesic agent. The diverse pharmacological properties of CTZ make it an attractive compound for further research and development.

properties

IUPAC Name

1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c13-5-11-14-8-17(16-11)6-10-7-18-12(15-10)9-3-1-2-4-9/h7-9H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDGHBUKDOVTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3C=NC(=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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